molecular formula C32H38CaO6S2 B12656817 Calcium bis(diisopropylnaphthalenesulphonate) CAS No. 80137-60-6

Calcium bis(diisopropylnaphthalenesulphonate)

Cat. No.: B12656817
CAS No.: 80137-60-6
M. Wt: 622.9 g/mol
InChI Key: ZSAZTRQZIYNZEQ-UHFFFAOYSA-L
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Description

Calcium bis(diisopropylnaphthalenesulphonate) is a chemical compound with the molecular formula C32H38CaO6S2 and a molar mass of 622.84852 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(diisopropylnaphthalenesulphonate) typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with calcium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of calcium bis(diisopropylnaphthalenesulphonate) involves large-scale sulfonation reactors where diisopropylnaphthalene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with calcium hydroxide to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Calcium bis(diisopropylnaphthalenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various naphthalene derivatives, sulfonic acids, and substituted naphthalenes, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of calcium bis(diisopropylnaphthalenesulphonate) involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to the inhibition of specific enzymes or the alteration of cellular pathways. The compound’s ability to chelate calcium ions also plays a significant role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium bis(diisopropylnaphthalenesulphonate) is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to act as a surfactant and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

80137-60-6

Molecular Formula

C32H38CaO6S2

Molecular Weight

622.9 g/mol

IUPAC Name

calcium;2,3-di(propan-2-yl)naphthalene-1-sulfonate

InChI

InChI=1S/2C16H20O3S.Ca/c2*1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h2*5-11H,1-4H3,(H,17,18,19);/q;;+2/p-2

InChI Key

ZSAZTRQZIYNZEQ-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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